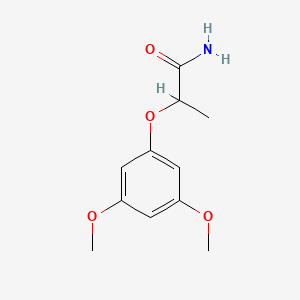
3-Methoxy-5-(2-methoxyethanesulfonyl)-1,2,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-5-(2-methoxyethanesulfonyl)-1,2,4-thiadiazole is a synthetic organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-(2-methoxyethanesulfonyl)-1,2,4-thiadiazole typically involves the reaction of appropriate starting materials under controlled conditions. One possible synthetic route could involve the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions may include the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents and by-products.
化学反应分析
Types of Reactions
3-Methoxy-5-(2-methoxyethanesulfonyl)-1,2,4-thiadiazole may undergo various chemical reactions, including:
Oxidation: The compound could be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of the sulfur or nitrogen atoms.
Substitution: The methoxy or sulfonyl groups could be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but could include specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of functionalized thiadiazole derivatives.
科学研究应用
3-Methoxy-5-(2-methoxyethanesulfonyl)-1,2,4-thiadiazole could have several scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules or studying reaction mechanisms.
Biology: Investigating its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Exploring its use as a pharmaceutical intermediate or active ingredient in drug development.
作用机制
The mechanism of action of 3-Methoxy-5-(2-methoxyethanesulfonyl)-1,2,4-thiadiazole would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
相似化合物的比较
Similar Compounds
Similar compounds to 3-Methoxy-5-(2-methoxyethanesulfonyl)-1,2,4-thiadiazole might include other thiadiazole derivatives with different substituents. Examples could be:
- 3-Methyl-5-(2-methoxyethanesulfonyl)-1,2,4-thiadiazole
- 3-Methoxy-5-(2-chloroethanesulfonyl)-1,2,4-thiadiazole
Uniqueness
The uniqueness of this compound could lie in its specific functional groups, which may confer distinct chemical reactivity or biological activity compared to other thiadiazole derivatives. Its methoxy and sulfonyl groups might influence its solubility, stability, and interaction with biological targets.
属性
CAS 编号 |
922504-62-9 |
|---|---|
分子式 |
C6H10N2O4S2 |
分子量 |
238.3 g/mol |
IUPAC 名称 |
3-methoxy-5-(2-methoxyethylsulfonyl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C6H10N2O4S2/c1-11-3-4-14(9,10)6-7-5(12-2)8-13-6/h3-4H2,1-2H3 |
InChI 键 |
XCMVKDRTRIUGHR-UHFFFAOYSA-N |
规范 SMILES |
COCCS(=O)(=O)C1=NC(=NS1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[2-(4-Nitrophenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B14186801.png)
![Methanone, bis[4-(4-methoxyphenyl)-1H-pyrrol-3-yl]-](/img/structure/B14186807.png)

![4-[2-(2,4-Dinitrophenyl)ethenyl]benzonitrile](/img/structure/B14186824.png)
![7,8-Dihydronaphtho[1,2-c]furan-1,3,9(6H)-trione](/img/structure/B14186848.png)

methanone](/img/structure/B14186855.png)
![3-Methyl-5-azabicyclo[2.1.0]pent-2-ene-2-carbonitrile](/img/structure/B14186860.png)
oxophosphanium](/img/structure/B14186866.png)

![1-Chloro-2-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14186880.png)
